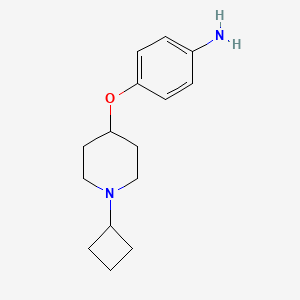

4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline

Vue d'ensemble

Description

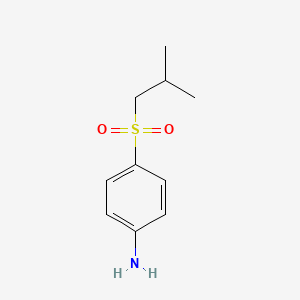

“4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline” is a chemical compound with the molecular formula C15H22N2O . It has a molecular weight of 246.35 and is also known as ABP-700. It is developed by AcelRx Pharmaceuticals for use as an analgesic agent for the management of moderate-to-severe acute pain.

Molecular Structure Analysis

The IUPAC name for this compound is “4-((1-cyclobutylpiperidin-4-yl)oxy)aniline” and its InChI code is "1S/C15H22N2O/c16-12-4-6-14(7-5-12)18-15-8-10-17(11-9-15)13-2-1-3-13/h4-7,13,15H,1-3,8-11,16H2" . This indicates the presence of a cyclobutyl group, a piperidine ring, and an aniline group in the molecule.It is recommended to be stored at 0-8 °C . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Applications De Recherche Scientifique

Synthesis and Characterization

Metabolite Synthesis : Kenny et al. (2004) described the synthesis of aniline derivatives as part of a study on the metabolites of diclofenac, a nonsteroidal anti-inflammatory drug. This research contributes to understanding the metabolic pathways and potential toxicological effects of such drugs (Kenny et al., 2004).

Novel Bioactive Compounds : Maftei et al. (2013) synthesized novel 1,2,4-oxadiazole natural product analogs starting from an aniline derivative. These compounds were evaluated for antitumor activity, highlighting the role of aniline derivatives in developing new cancer therapies (Maftei et al., 2013).

Electroluminescence Applications : Vezzu et al. (2010) explored the synthesis and application of highly luminescent platinum complexes involving aniline derivatives. Such materials have potential use in organic light-emitting diodes (OLEDs) and other electroluminescent technologies (Vezzu et al., 2010).

Organic Electroluminescent Materials : Doi et al. (2003) developed a novel class of emitting amorphous molecular materials incorporating aniline derivatives. These materials show promise for use in organic electroluminescent devices due to their color-tunable emitting properties (Doi et al., 2003).

Biological and Medical Research

Antidiabetic, Anti-inflammatory, and Anticancer Activities : Kavitha et al. (2016) investigated a series of aniline derivatives for their potential antidiabetic, anti-inflammatory, and anticancer activities. Such research contributes to the development of new therapeutic agents (Kavitha et al., 2016).

Bimodal Imaging Nanoagents : Cavalli et al. (2012) used aniline-catalyzed oxime chemistry to conjugate cell penetrating peptides to nanoparticles, demonstrating enhanced internalization into cells. This technique is significant for biomedical imaging and drug delivery applications (Cavalli et al., 2012).

Antimicrobial Activity : Habib et al. (2013) synthesized novel quinazolinone derivatives from aniline and evaluated their antimicrobial activities. This research is relevant to the development of new antibiotics (Habib et al., 2013).

Material Science and Chemistry

Electrochromic Materials : Li et al. (2017) designed and synthesized new donor–acceptor systems using aniline derivatives for electrochromic applications. These materials are suitable for use in devices operating in the near-infrared region (Li et al., 2017).

Novel Polymer Synthesis : Shahhosseini et al. (2016) synthesized and characterized a novel polymer based on an aniline derivative, demonstrating its application as a counter electrode in dye-sensitized solar cells (Shahhosseini et al., 2016).

Propriétés

IUPAC Name |

4-(1-cyclobutylpiperidin-4-yl)oxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c16-12-4-6-14(7-5-12)18-15-8-10-17(11-9-15)13-2-1-3-13/h4-7,13,15H,1-3,8-11,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZDBHBPTICGST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B3159393.png)

![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine](/img/structure/B3159400.png)

![3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid](/img/structure/B3159406.png)

![5-[(4-Methoxyphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B3159436.png)

![10,16-Bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3159449.png)